(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected unnatural amino acid featuring a pentanoic acid backbone with a 4-fluoro-4-methyl substitution at the γ-position and an (S)-configuration at the α-carbon (C2). The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS), enabling temporary protection of the amino terminus during chain elongation.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c1-21(2,22)11-18(19(24)25)23-20(26)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWVMTICITYHRE-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the amino group can participate in further reactions, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Steric Effects : The 4-methyl group introduces steric hindrance, which may restrict conformational flexibility compared to analogues with flexible side chains (e.g., 2p, 2q).
- Chirality and Optical Activity : The (S)-configuration at C2 is conserved across analogues. Optical rotation values vary widely (e.g., −11.3 to +2.3 in ), reflecting substituent-dependent chiral environments.
Biological Activity
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid, often referred to as Fmoc-4-fluoro-4-methylpentanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H24FNO5, with a molecular weight of 361.34 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to enhance stability and solubility.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that compounds similar to Fmoc derivatives exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis. The fluorenyl moiety enhances cellular uptake, potentially increasing efficacy against cancer cells.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in various disease processes, including proteases and kinases involved in cancer progression.
The mechanisms through which this compound exerts its biological effects include:
- Cellular Uptake : The fluorenyl group facilitates interaction with biological membranes, enhancing the compound's bioavailability.
- Signal Transduction Modulation : By interfering with specific signaling pathways, the compound can alter cellular responses related to growth and inflammation.
Case Studies
Several studies have investigated the biological activity of Fmoc derivatives:
- Antitumor Study : A study published in Journal of Medicinal Chemistry demonstrated that Fmoc derivatives exhibited selective cytotoxicity against various cancer cell lines. The study highlighted the role of the fluorenyl group in enhancing cellular uptake and apoptosis induction.
- Anti-inflammatory Research : In vitro assays showed that Fmoc derivatives could significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating potential use in treating inflammatory diseases.
- Enzyme Inhibition Assays : A recent study evaluated the inhibitory effects of Fmoc compounds on serine proteases involved in tumor metastasis. Results indicated a dose-dependent inhibition, suggesting a promising avenue for cancer therapy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H24FNO5 |
| Molecular Weight | 361.34 g/mol |
| CAS Number | 467442-21-3 |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
| Biological Activity | Effect |
|---|---|
| Antitumor | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces cytokine production |
| Enzyme Inhibition | Inhibits proteases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
